molecular formula C8H11NO2 B1434164 Methyl 1,2-dimethyl-1H-pyrrole-3-carboxylate CAS No. 14186-51-7

Methyl 1,2-dimethyl-1H-pyrrole-3-carboxylate

Cat. No. B1434164
CAS RN: 14186-51-7
M. Wt: 153.18 g/mol
InChI Key: MWVNPMIKAVNTOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 1,2-dimethyl-1H-pyrrole-3-carboxylate” is a chemical compound with the CAS Number: 14186-51-7 . It has a molecular weight of 153.18 and its IUPAC name is methyl 1,2-dimethyl-1H-pyrrole-3-carboxylate .


Synthesis Analysis

While specific synthesis methods for “Methyl 1,2-dimethyl-1H-pyrrole-3-carboxylate” were not found, pyrrole derivatives can be synthesized through various methods such as cyclization, ring annulation, cycloaddition, direct C-H arylation .


Molecular Structure Analysis

The InChI code for “Methyl 1,2-dimethyl-1H-pyrrole-3-carboxylate” is 1S/C8H11NO2/c1-6-7 (8 (10)11-3)4-5-9 (6)2/h4-5H,1-3H3 .


Physical And Chemical Properties Analysis

“Methyl 1,2-dimethyl-1H-pyrrole-3-carboxylate” is a powder with a melting point of 66-67 . It is stored at room temperature .

Scientific Research Applications

Pyrrole derivatives have diverse applications in various fields such as drug discovery, material science, and catalysis . Here are some examples:

  • Pharmaceuticals and Medicinal Chemistry

    • Pyrrole is a biologically active scaffold possessing diverse activities . It’s found in many natural products and marketed drugs known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .
    • The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
    • They are known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases .
  • Synthesis of Indole Derivatives

    • Indoles are a significant heterocyclic system in natural products and drugs .
    • The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
    • Indoles, both natural and synthetic, show various biologically vital properties .

Safety And Hazards

“Methyl 1,2-dimethyl-1H-pyrrole-3-carboxylate” is classified as a dangerous substance. It has hazard statements H227, H315, H318, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and others .

properties

IUPAC Name

methyl 1,2-dimethylpyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-6-7(8(10)11-3)4-5-9(6)2/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWVNPMIKAVNTOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN1C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1,2-dimethyl-1H-pyrrole-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1,2-dimethyl-1H-pyrrole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 1,2-dimethyl-1H-pyrrole-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 1,2-dimethyl-1H-pyrrole-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 1,2-dimethyl-1H-pyrrole-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 1,2-dimethyl-1H-pyrrole-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 1,2-dimethyl-1H-pyrrole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.